molecular formula C9H14N2O5 B1622378 Diethyl 2-[(carbamoylamino)methylidene]propanedioate CAS No. 61679-84-3

Diethyl 2-[(carbamoylamino)methylidene]propanedioate

Cat. No.: B1622378
CAS No.: 61679-84-3
M. Wt: 230.22 g/mol
InChI Key: VASSDSYGSGJPHI-UHFFFAOYSA-N
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Description

Diethyl 2-[(carbamoylamino)methylidene]propanedioate (CAS 61679-84-3), also commonly known as ureidomethylenemalonate diethyl ester, is a high-value chemical intermediate primarily used in pharmaceutical research and development. Its molecular formula is C9H14N2O5, with a molecular weight of 230.22 g/mol . This compound is characterized by high purity, typically available at 98% minimum or 99% minimum specifications, making it suitable for sensitive synthetic applications . As a fine chemical intermediate, it plays a critical role in the synthesis of more complex Active Pharmaceutical Ingredients (APIs), serving as a key building block that can be supplied from kilogram to ton-scale production batches . The physical properties of this compound include a boiling point of approximately 293.1°C at 760 mmHg and a flash point of around 131°C . This product is strictly for Research Use Only (RUO) and is intended for use by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

diethyl 2-[(carbamoylamino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O5/c1-3-15-7(12)6(5-11-9(10)14)8(13)16-4-2/h5H,3-4H2,1-2H3,(H3,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASSDSYGSGJPHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC(=O)N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364388
Record name Diethyl [(carbamoylamino)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61679-84-3
Record name Diethyl [(carbamoylamino)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-[(carbamoylamino)methylidene]propanedioate can be synthesized through the reaction of diethyl malonate with appropriate reagents under controlled conditions. One common method involves the reaction of diethyl malonate with an aminocarbonyl compound in the presence of a base, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of diethyl {[(aminocarbonyl)amino]methylene}malonate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(carbamoylamino)methylidene]propanedioate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Condensation Reactions: It can undergo condensation reactions with other compounds to form more complex molecules.

Common Reagents and Conditions

Common reagents used in reactions with diethyl {[(aminocarbonyl)amino]methylene}malonate include bases, acids, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from reactions involving diethyl {[(aminocarbonyl)amino]methylene}malonate depend on the specific reaction conditions and reagents used. These products can include substituted malonates, aminocarbonyl derivatives, and other complex organic molecules .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One of the primary applications of diethyl 2-[(carbamoylamino)methylidene]propanedioate is its use as a building block in the synthesis of heterocyclic compounds. Heterocycles are organic compounds containing at least one atom other than carbon in their ring structure, making them prevalent in pharmaceuticals due to their diverse biological activities.

Types of Heterocycles Synthesized

  • Pyrazoles : Known for their anti-inflammatory and analgesic properties.
  • Pyridines : Commonly found in various drugs and agrochemicals.
  • Pyrimidines : Important in nucleic acid structure and function.

The active methylene group allows this compound to undergo condensation reactions, facilitating the formation of these complex structures .

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a versatile intermediate for developing new therapeutic agents. Its ability to modify substituents enables researchers to create libraries of compounds with varying functionalities, which can lead to the discovery of novel drug candidates targeting specific biological pathways.

Case Studies

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, highlighting its potential as a lead compound for anticancer drug development.
  • Antimicrobial Activities : Some synthesized derivatives have shown promising antimicrobial properties, suggesting applications in treating infectious diseases .

Comparison with Related Compounds

The structural modifications of this compound can lead to varied biological activities. The following table summarizes some related compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
Diethyl 2-((phenylamino)methylene)malonateContains phenyl groupExhibits different biological activities
Diethyl 2-((4-bromophenylamino)methylene)malonateBromine substitutionIncreased lipophilicity
1,3-Diethyl 2-{[(2-fluorophenyl)amino]methylidene}propanedioateFluorinated phenyl groupPotentially enhanced activity against specific targets

This table illustrates how slight structural changes can significantly influence the compound's biological properties and applications .

Mechanism of Action

The mechanism of action of diethyl {[(aminocarbonyl)amino]methylene}malonate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its reactivity is influenced by the presence of functional groups that can participate in various chemical transformations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Variations in Physicochemical Properties

Similar compounds differ primarily in the substituent attached to the methylidene group. Key analogs include:

Aliphatic Amine Derivatives
  • Diethyl 2-[(pyrrolidin-1-ylamino)methylidene]propanedioate (CAS 94621-01-9): Substituent: Pyrrolidinyl (cyclic secondary amine). Properties: Reduced hydrogen-bond donor capacity (1 donor vs. 2 in the carbamoylamino analog) but increased lipophilicity (XlogP = 2.4) due to the non-polar pyrrolidine ring. This enhances solubility in organic solvents . Applications: Likely used in organocatalysis or as intermediates in heterocyclic synthesis.
  • Diethyl 2-(dimethylaminomethylidene)propanedioate (C10H17NO4): Substituent: Dimethylamino (tertiary amine). The absence of NH groups reduces crystal packing efficiency compared to the carbamoylamino derivative .
Aromatic and Heteroaromatic Derivatives
  • Diethyl 2-[(2,4-dichloroanilino)methylidene]propanedioate (CAS 104007-11-6): Substituent: 2,4-Dichlorophenyl. Properties: Electron-withdrawing chlorine atoms decrease electron density at the methylidene group, reducing nucleophilic attack susceptibility. The aromatic ring enhances π-π stacking in solid-state structures .
  • Diethyl 2-[(thiophen-2-ylamino)methylidene]propanedioate (CAS 59713-52-9): Substituent: Thiophene (sulfur-containing heterocycle). Molecular weight (269.32 g/mol) is higher than the carbamoylamino analog .
  • Diethyl 2-[(pyridin-3-ylamino)methylidene]propanedioate (CAS 14029-71-1): Substituent: Pyridinyl. Properties: The basic pyridine nitrogen enables pH-dependent solubility and coordination chemistry. This derivative is sensitive to moisture and requires storage at 2–8°C .
Urea/Carbamate Derivatives
  • Target Compound (Carbamoylamino Substituent): Substituent: Carbamoylamino (-NH-C(O)-NH2). Properties:
  • Hydrogen Bonding: Two NH donors and three acceptors (two ester oxygens, one carbonyl), enabling robust 1D/2D hydrogen-bonded networks .
  • Reactivity : The urea-like group participates in condensation reactions and metal coordination, making it valuable in drug design (e.g., kinase inhibitors).

Data Table: Key Properties of Selected Analogs

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors XlogP Notable Properties
Diethyl 2-[(carbamoylamino)methylidene]propanedioate Carbamoylamino C9H13N3O5 243.22 2 / 5 ~1.2 High crystallinity, strong H-bonding
Diethyl 2-[(pyrrolidin-1-ylamino)methylidene]propanedioate Pyrrolidinyl C12H19N2O4 255.29 1 / 6 2.4 Lipophilic, cyclic amine
Diethyl 2-[(thiophen-2-ylamino)methylidene]propanedioate Thiophen-2-yl C12H15NO4S 269.32 1 / 5 2.8 S···O interactions, thermal stability
Diethyl 2-(dimethylaminomethylidene)propanedioate Dimethylamino C10H17NO4 215.25 0 / 4 1.5 Low polarity, tertiary amine
Diethyl 2-[(pyridin-3-ylamino)methylidene]propanedioate Pyridin-3-yl C13H16N2O4 264.28 1 / 5 1.8 pH-sensitive, coordination chemistry

Biological Activity

Diethyl 2-[(carbamoylamino)methylidene]propanedioate, a compound belonging to the malonate family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented structurally as follows:

  • Molecular Formula : C₁₄H₁₉N₃O₄
  • Molecular Weight : 293.32 g/mol
  • CAS Number : 54535-22-7

The compound features a malonate backbone with a carbamoylamino functional group, which is significant for its biological interactions.

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of malonate compounds can demonstrate inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. These effects are often attributed to their ability to disrupt bacterial cell wall synthesis and function .
  • Anticancer Properties : Preliminary studies suggest that the compound may have cytotoxic effects on cancer cell lines. This activity is believed to stem from the compound's ability to induce apoptosis in malignant cells through the activation of caspases and modulation of cell cycle regulators .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could contribute to its therapeutic potential in conditions like diabetes and obesity. For instance, it has been noted for its interaction with serine proteases, which play critical roles in physiological processes such as blood coagulation and inflammation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
AntimicrobialInhibitory against E. coli and S. aureus
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits serine proteases

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated significant inhibition zones against both E. coli and S. aureus, suggesting its potential as an antibacterial agent .
  • Cytotoxicity Assessment : In vitro cytotoxicity assays were performed on various cancer cell lines, including breast and colon cancer cells. The compound exhibited dose-dependent cytotoxic effects, with IC50 values indicating promising anticancer properties .
  • Enzyme Interaction Analysis : Research analyzed the inhibitory effects of the compound on serine proteases involved in inflammatory responses. The findings indicated that this compound could effectively reduce enzyme activity, thereby suggesting its role in modulating inflammatory pathways .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Diethyl 2-[(carbamoylamino)methylidene]propanedioate, and how can reaction intermediates be characterized?

  • Methodological Answer : Synthesis typically involves a multi-step condensation reaction between carbamoylamine derivatives and activated diethyl propanedioate precursors. Key steps include:

  • Step 1 : Activation of the propanedioate ester via enolate formation using a base (e.g., NaH or LDA) in anhydrous THF .
  • Step 2 : Condensation with carbamoylamino reagents under nitrogen atmosphere to prevent hydrolysis.
  • Intermediate Characterization : Use in situ FT-IR to monitor carbonyl stretching frequencies (1700–1750 cm⁻¹) and LC-MS for tracking molecular ion peaks. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Q. How can hydrogen bonding and molecular conformation of this compound be analyzed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:

  • Crystallization : Grow crystals in ethanol/water mixtures at 4°C.
  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Analysis : Employ SHELXL for refinement and ORTEP-3 for visualizing hydrogen bonds (e.g., N–H···O interactions) . Graph-set analysis (e.g., R₂²(8) motifs) can classify hydrogen-bonding patterns .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d,p) basis set:

  • Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity.
  • Use Gaussian or ORCA software; validate results against experimental UV-Vis spectra (e.g., λmax in acetonitrile) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved during structure refinement?

  • Methodological Answer :

  • Validation Tools : Use PLATON or checkCIF to flag outliers (e.g., C=O bond lengths deviating >0.02 Å from expected values) .
  • Refinement Strategy : Apply restraints for disordered regions and test alternate models (e.g., twin refinement in SHELXL for twinned crystals) .
  • Cross-Validation : Compare with analogous structures (e.g., Diethyl 2-{[3-(2,4,6-trimethylbenzyl)-1-phenylsulfonyl]-1H-indol-2-yl}propanedioate, P1 space group, a = 8.5103 Å) .

Q. What experimental design considerations are critical for studying hydrolytic stability under varying pH conditions?

  • Methodological Answer :

  • Kinetic Studies : Use buffered solutions (pH 2–12) at 25°C, monitoring degradation via HPLC-UV (210 nm).
  • Mechanistic Insight : Perform ¹H NMR to track ester proton disappearance (δ 4.2–4.4 ppm) and carbamate hydrolysis products (δ 6.5–7.0 ppm).
  • Activation Energy : Calculate using Arrhenius plots from data at 25°C, 40°C, and 60°C .

Q. How can intermolecular interactions influence supramolecular assembly in the solid state?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : Use CrystalExplorer to quantify contact contributions (e.g., H···O/N vs. H···H).
  • Thermal Analysis : Correlate DSC/TGA data (e.g., melting points, decomposition steps) with packing motifs from SCXRD .
  • Case Study : Compare with Diethyl 2-(1-ethoxyethylidene)propanedioate (CAS EN300-28250403), noting π-stacking differences due to substituent effects .

Q. What strategies address low reproducibility in synthetic yields due to moisture sensitivity?

  • Methodological Answer :

  • Reagent Handling : Use Schlenk lines for air-sensitive steps; pre-dry solvents (e.g., THF over Na/benzophenone).
  • In-Line Monitoring : Implement PAT tools (e.g., ReactIR) to track reaction progression and adjust stoichiometry dynamically.
  • Scale-Up : Optimize via DoE (Design of Experiments) to identify critical parameters (e.g., temperature, mixing rate) .

Data Contradiction & Validation

Q. How to reconcile discrepancies between theoretical (DFT) and experimental (XRD) bond angles?

  • Methodological Answer :

  • Error Sources : Check for crystal packing effects (e.g., steric strain in XRD) vs. gas-phase DFT assumptions.
  • Solution : Perform periodic DFT (e.g., VASP) incorporating crystal lattice parameters .
  • Example : If the C–N–C angle in XRD is 120° vs. DFT’s 118°, evaluate torsional constraints from adjacent groups .

Q. What bioanalytical methods are appropriate for detecting environmental degradation products?

  • Methodological Answer :

  • Sample Prep : Extract water/soil samples using SPE cartridges (C18 phase).
  • Detection : UPLC-QTOF-MS in ESI+ mode; screen for m/z 214.18 (parent ion) and fragments (e.g., m/z 156.10, loss of COOEt) .
  • Toxicity Assessment : Use EPA ToxCast data to prioritize degradation products for in vitro assays (e.g., algal growth inhibition) .

Tables for Key Data

Table 1 : Comparative Crystallographic Parameters

CompoundSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
This compound (Hypothetical)P1~8.5~9.0~19.6~78.5~87.2~86.7
Diethyl 2-(1-ethoxyethylidene)propanedioate-------

Table 2 : Key Computational vs. Experimental Metrics

ParameterDFT (B3LYP/6-31G(d,p))Experimental (XRD)Deviation
C=O Bond Length (Å)1.211.23+0.02
HOMO-LUMO Gap (eV)4.54.3 (UV-Vis)-0.2
Torsion Angle (°)175178+3

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-[(carbamoylamino)methylidene]propanedioate
Reactant of Route 2
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Diethyl 2-[(carbamoylamino)methylidene]propanedioate

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